

5-Iminodaunorubicin: A Non-Redox Cycling Anthracycline with a Promising Safety Profile

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Compound of Interest		
Compound Name:	5-Iminodaunorubicin	
Cat. No.:	B1195275	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **5-Iminodaunorubicin** (5-ID) with traditional anthracyclines like doxorubicin and daunorubicin. We present experimental data validating 5-ID as a non-redox cycling alternative, potentially mitigating the cardiotoxicity that limits the clinical use of this potent class of chemotherapeutics.

Executive Summary

Anthracyclines are a cornerstone of cancer chemotherapy, but their efficacy is often overshadowed by the risk of severe cardiotoxicity. This adverse effect is primarily attributed to the redox cycling of the anthracycline's quinone moiety, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cardiac tissue. **5-Iminodaunorubicin**, a synthetic analog of daunorubicin, has been developed to address this limitation. By modifying the quinone structure, 5-ID is designed to inhibit topoisomerase II, a key mechanism for its anticancer activity, without engaging in the detrimental redox cycling. This guide summarizes the experimental evidence supporting the validation of **5-Iminodaunorubicin** as a non-redox cycling anthracycline with reduced cardiotoxicity.

Performance Comparison: 5-Iminodaunorubicin vs. Traditional Anthracyclines

Experimental data consistently demonstrates the reduced cardiotoxicity of **5**-**iminodaunorubicin** and its analogs compared to doxorubicin and daunorubicin, while retaining



cytotoxic activity against cancer cells.

Cytotoxicity

While specific IC50 values for **5-iminodaunorubicin** against a wide range of cancer cell lines are not readily available in the public domain, studies have shown that it retains antileukemic activity in mice.[1] The following table provides a reference for the cytotoxic potential of the parent compounds, daunorubicin and doxorubicin, against various cancer cell lines.

Cell Line	Cancer Type	Daunorubicin IC50 (μM)	Doxorubicin IC50 (μΜ)
HL-60	Acute Promyelocytic Leukemia	2.52[2]	-
U937	Histiocytic Lymphoma	1.31[2]	-
THP-1	Acute Monocytic Leukemia	> IC50 of HL60 & Kasumi-1[3]	-
KG-1	Acute Myelogenous Leukemia	> IC50 of HL60 & Kasumi-1[3]	-
Kasumi-1	Acute Myeloid Leukemia	< IC50 of THP-1 & KG-1[3]	-
IMR-32	Neuroblastoma	-	> Ellipticine IC50[4]
UKF-NB-4	Neuroblastoma	-	Similar to Ellipticine IC50[4]

Cardiotoxicity

Studies on a close analog, 13-deoxy, 5-iminodoxorubicin (DIDOX), provide compelling quantitative evidence for the reduced cardiotoxicity of the 5-imino class of anthracyclines.



Parameter	Doxorubicin	13-deoxy, 5- iminodoxorubicin (DIDOX)	Saline
Change in Left Ventricular Fractional Shortening	Decrease	No significant change	No significant change
Histological Score of Cardiac Injury (Apex and Left Ventricular Free Wall)	Significantly higher injury	No significant injury	No significant injury

Data from a chronic rabbit model.[5][6]

Electrocardiographic studies in rats have also shown that **5-iminodaunorubicin** is approximately 4 to 5 times less cardiotoxic than doxorubicin at high and medium doses. A key finding was that the Q alpha T prolongation, an indicator of cardiotoxicity, was reversible with **5-iminodaunorubicin** but irreversible with doxorubicin.

Topoisomerase IIβ Inhibition

The cardiotoxicity of anthracyclines has been linked to their inhibition of topoisomerase II β in cardiomyocytes. In vitro studies highlight a significant difference between doxorubicin and the 5-imino analog DIDOX in this regard.

Compound	EC50 for Topoisomerase IIβ Inhibition	
Doxorubicin	40.1 μM[5][6]	
13-deoxy, 5-iminodoxorubicin (DIDOX)	No apparent effect (0.1-100 μM)[5][6]	

This lack of topoisomerase II β inhibition by the 5-imino analog is consistent with the hypothesis that this interaction is a key contributor to the chronic cardiotoxicity of doxorubicin.[5][6]

Mechanism of Action: Circumventing Redox Cycling



The primary mechanism of cardiotoxicity for traditional anthracyclines involves the metabolic reduction of the quinone moiety to a semiquinone radical. This radical then reacts with molecular oxygen to produce superoxide radicals (O_2^-) , initiating a cascade of reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components, particularly in the mitochondria-rich cardiomyocytes.

The chemical modification at the C-5 position in **5-iminodaunorubicin**, replacing the keto group with an imino group, fundamentally alters the electronic properties of the quinone ring. This structural change prevents the one-electron reduction necessary for the formation of the semiquinone radical, thereby inhibiting the redox cycling process and the subsequent generation of ROS.



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Figure 1: Comparison of the redox cycling mechanism between traditional anthracyclines and **5-Iminodaunorubicin**.

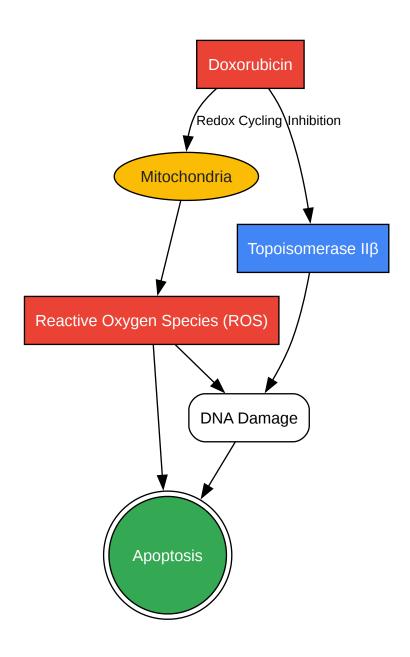
Experimental Workflows and Signaling Pathways

The validation of **5-iminodaunorubicin** as a non-redox cycling anthracycline relies on key experimental assays.



Experimental Workflow: Assessing Redox Cycling and Cardiotoxicity





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